![molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5](/img/structure/B1322621.png)
3,5-Dichloropyrazine-2-carboxylic acid
Overview
Description
3,5-Dichloropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboxylic acid group at the 2nd position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of 3,5-dichloropyrazine-2-methanol.
Oxidation: Formation of pyrazine-2,3,5-tricarboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
Recent studies have highlighted the potential of derivatives of 3,5-dichloropyrazine-2-carboxylic acid in combating antimicrobial resistance. For instance, compounds derived from this acid have demonstrated efficacy against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship indicates that modifications to the pyrazine core can enhance antimicrobial properties . -
Anticancer Properties :
The compound has also been explored for anticancer activity. Specifically, derivatives with a 3,5-dichloro substitution have shown promising results in inhibiting cancer cell proliferation in human lung cancer models (A549 cells) . The mechanism appears to involve the induction of apoptosis in cancer cells.
Agricultural Applications
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Herbicide Potential :
Research has indicated that analogues of this compound exhibit herbicidal properties. For example, certain derivatives have been tested for their effectiveness against common weeds like barnyardgrass and yellow nutsedge. These compounds showed up to 95% control rates with minimal crop injury, suggesting their potential as environmentally friendly herbicides .
Material Science Applications
- Functionalization in Organic Synthesis :
The compound serves as a valuable building block in organic synthesis, particularly in the functionalization of pyrazines through transition metal-catalyzed reactions. These reactions enable the incorporation of various functional groups into the pyrazine framework, facilitating the development of new materials with tailored properties .
Mechanism of Action
The mechanism of action of 3,5-Dichloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloropyrazine-3-carboxylic acid
- 3,6-Dichloropyrazine-2-carboxylic acid
- 2,3-Dichloropyrazine-2-carboxylic acid
Uniqueness
3,5-Dichloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 3rd and 5th positions, along with the carboxylic acid group at the 2nd position, makes it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
3,5-Dichloropyrazine-2-carboxylic acid (CAS Number: 312736-49-5) is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazine ring with two chlorine substituents at positions 3 and 5, along with a carboxylic acid group at position 2. This unique substitution pattern contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on structure-activity relationships demonstrated that derivatives of this compound showed varying degrees of activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed using the broth microdilution method, revealing promising results for certain derivatives .
Table 1: Antimicrobial Activity of Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | < 64 |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | E. coli | > 128 |
5-Fluorobenzimidazole derivative | A549 (cancer cell line) | IC50 = 21.2% |
Antifungal Activity
The antifungal potential of this compound has also been evaluated. In vitro studies indicated that certain derivatives exhibited notable antifungal effects against various strains, including Trichophyton mentagrophytes and Absidia fumigatus. The most active compounds demonstrated MIC values ranging from 31.25 to 1000 µmol·L .
Table 2: Antifungal Activity Results
Compound | Target Fungal Strain | MIC (µmol·L) |
---|---|---|
Compound A | Trichophyton mentagrophytes | 62.5 - 1000 |
Compound B | Absidia fumigatus | 31.25 - 500 |
Anticancer Activity
The anticancer properties of compounds containing the this compound moiety have been explored in various cancer cell lines. Notably, one study revealed that a derivative with a hydroxyl group significantly reduced the viability of A549 human pulmonary cancer cells by approximately 63.4%. The introduction of the dichloro substitution further enhanced this activity to a reduction in viability to about 21.2% .
Table 3: Anticancer Activity Against A549 Cells
Compound | Viability (%) | p-value |
---|---|---|
Control | 100 | - |
Hydroxyphenyl derivative | 63.4 | <0.05 |
Dichloro derivative | 21.2 | <0.001 |
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or microbial proteins. These interactions can disrupt essential cellular processes in pathogens or cancer cells, leading to their inhibition or death.
Properties
IUPAC Name |
3,5-dichloropyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFOSHOPPFYNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627428 | |
Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312736-49-5 | |
Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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